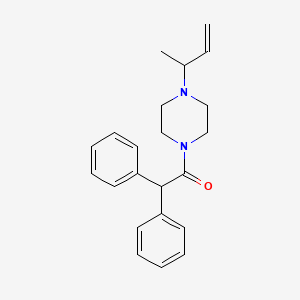![molecular formula C32H34 B14206783 1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene CAS No. 824400-94-4](/img/structure/B14206783.png)
1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,1’-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene typically involves a Friedel-Crafts alkylation reaction . In this process, benzene is used as a starting material, and the reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) . The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .
Chemical Reactions Analysis
1,1’-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene undergoes various chemical reactions, including:
Scientific Research Applications
1,1’-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene involves its ability to form free radicals under heat or light . These free radicals can initiate polymerization reactions, leading to the formation of cross-linked polymer networks . The compound’s molecular structure allows it to interact with various molecular targets, enhancing the flame retardant properties of polymers .
Comparison with Similar Compounds
1,1’-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene is unique due to its specific structural arrangement and reactivity. Similar compounds include:
1,1’-{(2,3-Dimethyl-2,3-butanediyl)bis(4-isopropylbenzene)}: This compound has a similar core structure but with isopropyl groups instead of phenyl groups.
1,1’-{(1,1,2,2-Tetramethyl-1,2-ethanediyl)bisbenzene}: This compound shares the tetramethyl ethylene core but differs in the positioning of the phenyl groups.
2,3-Diphenyl-2,3-dimethylbutane: This compound is structurally similar but lacks the additional phenylene methylene groups.
These comparisons highlight the unique properties and applications of 1,1’-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene in various fields.
Properties
CAS No. |
824400-94-4 |
|---|---|
Molecular Formula |
C32H34 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-benzyl-4-[3-(4-benzylphenyl)-2,3-dimethylbutan-2-yl]benzene |
InChI |
InChI=1S/C32H34/c1-31(2,29-19-15-27(16-20-29)23-25-11-7-5-8-12-25)32(3,4)30-21-17-28(18-22-30)24-26-13-9-6-10-14-26/h5-22H,23-24H2,1-4H3 |
InChI Key |
FOPQQOIXMCZJIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CC2=CC=CC=C2)C(C)(C)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14206711.png)
![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)
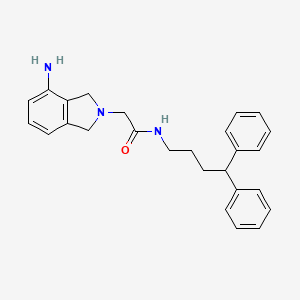
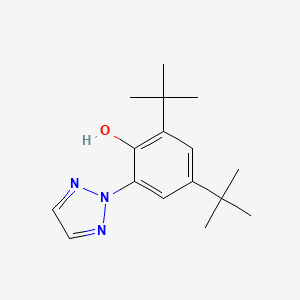
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)

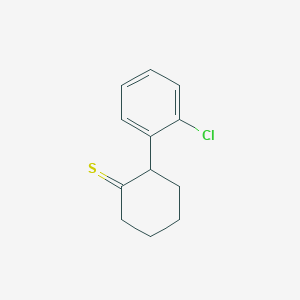
![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)
![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
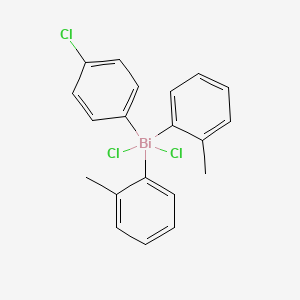
phosphanium bromide](/img/structure/B14206789.png)
